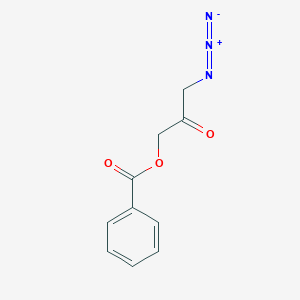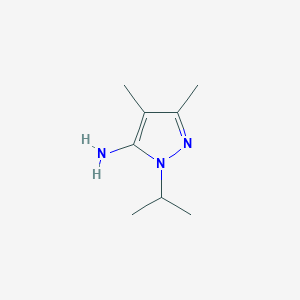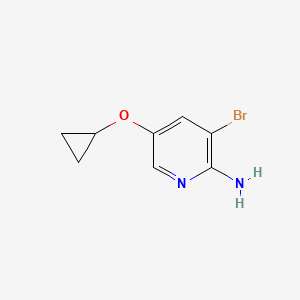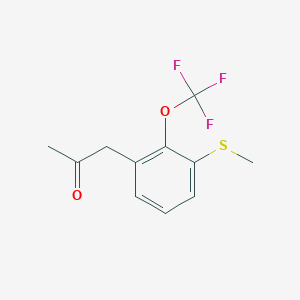
3-Azido-2-oxopropyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azido-2-oxopropyl benzoate is an organic compound with the molecular formula C10H9N3O3. It is a member of the azido esters family, characterized by the presence of an azide group (-N3) attached to the carbonyl carbon of an ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Azido-2-oxopropyl benzoate can be synthesized through a one-pot reaction involving the conversion of alcohols to azides. A common method involves stirring a solution of sodium azide in dimethyl sulfoxide (DMSO) with a thoroughly ground equimolecular mixture of triphenylphosphine, iodine, and imidazole . This method is highly chemoselective and provides good to excellent yields for primary, secondary, and less reactive benzyl alcohols.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Azido-2-oxopropyl benzoate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), acidic conditions.
Substitution: Copper(I) catalysts, alkynes.
Reduction: Triphenylphosphine, imidazole.
Major Products:
Oxidation: Benzoic acids.
Substitution: 1,2,3-Triazoles.
Reduction: Amines.
Wissenschaftliche Forschungsanwendungen
3-Azido-2-oxopropyl benzoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Azido-2-oxopropyl benzoate involves the reactivity of the azide group. The azide group can release nitrogen upon thermal activation or photolysis, forming highly reactive nitrenes. These nitrenes can insert into C-H and N-H bonds, leading to crosslinking in polymers . In biological systems, the azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes .
Vergleich Mit ähnlichen Verbindungen
3-Azido-2,2-bis(azidomethyl)propyl 2-azidoacetate: A highly energetic azido ester with applications in material sciences.
Benzoic acid, 4-(3-azido-2-oxopropyl)-, methyl ester: Another azido ester with similar reactivity and applications.
Uniqueness: 3-Azido-2-oxopropyl benzoate is unique due to its specific structure, which combines the reactivity of the azide group with the stability of the benzoate ester. This combination allows for versatile applications in both synthetic chemistry and material sciences, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C10H9N3O3 |
|---|---|
Molekulargewicht |
219.20 g/mol |
IUPAC-Name |
(3-azido-2-oxopropyl) benzoate |
InChI |
InChI=1S/C10H9N3O3/c11-13-12-6-9(14)7-16-10(15)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI-Schlüssel |
FBXVHCMDUZIIHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCC(=O)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4,9-Dibromo-6,7-bis(4-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B14056677.png)


![(E)-3-(4-fluoro-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14056686.png)


![[2-Chloro-4-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14056703.png)


